molecular formula C11H13Cl2NO2 B2783974 Tert-butyl 3-amino-2,4-dichlorobenzoate CAS No. 2248346-30-5

Tert-butyl 3-amino-2,4-dichlorobenzoate

Cat. No. B2783974
CAS RN: 2248346-30-5
M. Wt: 262.13
InChI Key: OTYVTUOQGBXISS-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-2,4-dichlorobenzoate, also known as tert-butyl 2,4-dichloro-3-aminobenzoate, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of Tert-butyl 3-amino-2,4-dichlorobenzoate 3-amino-2,4-dichlorobenzoate is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to disrupt the cell wall of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
Tert-butyl 3-amino-2,4-dichlorobenzoate has been reported to exhibit low toxicity in vitro and in vivo studies. However, further studies are needed to determine its long-term effects on human health. It has also been reported to exhibit good solubility in various solvents, making it suitable for use in various applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of Tert-butyl 3-amino-2,4-dichlorobenzoate 3-amino-2,4-dichlorobenzoate is its versatility in various applications. It has also been reported to exhibit good stability and solubility in various solvents. However, its low toxicity may limit its use in certain applications that require high toxicity compounds.

Future Directions

There are several future directions for the study of Tert-butyl 3-amino-2,4-dichlorobenzoate 3-amino-2,4-dichlorobenzoate. In medicinal chemistry, further studies are needed to determine its potential as a drug candidate for various diseases. In material science, its potential as a building block for the synthesis of various organic compounds can be explored further. In agriculture, further studies are needed to determine its potential as a pesticide and herbicide.
Conclusion:
Tert-butyl 3-amino-2,4-dichlorobenzoate is a versatile chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential and limitations in various applications.

Synthesis Methods

The synthesis of Tert-butyl 3-amino-2,4-dichlorobenzoate 3-amino-2,4-dichlorobenzoate involves the reaction of 2,4-dichlorobenzoic acid with Tert-butyl 3-amino-2,4-dichlorobenzoate carbamate and thionyl chloride. The resulting product is then treated with ammonia to obtain Tert-butyl 3-amino-2,4-dichlorobenzoate 3-amino-2,4-dichlorobenzoate. This method has been reported to yield high purity and good yields of the final product.

Scientific Research Applications

Tert-butyl 3-amino-2,4-dichlorobenzoate has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and agriculture. In medicinal chemistry, it has been reported to exhibit anticancer, antifungal, and antimicrobial activities. In material science, it has been used as a building block for the synthesis of various organic compounds. In agriculture, it has been used as a pesticide and herbicide.

properties

IUPAC Name

tert-butyl 3-amino-2,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO2/c1-11(2,3)16-10(15)6-4-5-7(12)9(14)8(6)13/h4-5H,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYVTUOQGBXISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=C(C=C1)Cl)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-amino-2,4-dichlorobenzoate

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